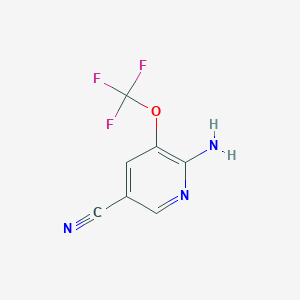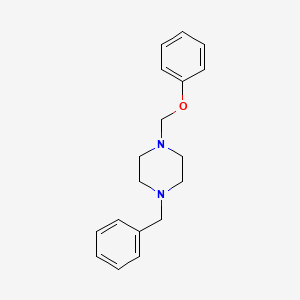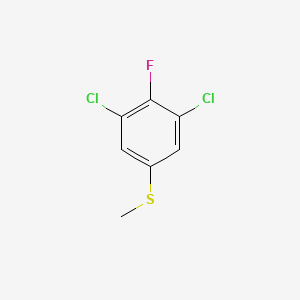
N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt: is a chemical compound that belongs to the class of N-sulfenylated amino acids. This compound is often used in peptide synthesis and as a protecting group for amino acids due to its stability and reactivity. The dicyclohexylammonium salt form enhances its solubility and handling properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt typically involves the reaction of L-tyrosine with 2-nitrobenzenesulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitrophenylsulfenyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfenyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: N-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt is widely used in peptide synthesis as a protecting group for the amino group of tyrosine. It helps in the selective deprotection of peptides during synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of sulfenylated amino acids in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and therapeutic peptides. Its stability and reactivity make it a valuable tool in medicinal chemistry.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. It is also employed in the production of diagnostic reagents and biochemical assays.
Mecanismo De Acción
The mechanism of action of N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt involves the formation of a stable sulfenyl group on the amino acid. This modification protects the amino group from unwanted reactions during peptide synthesis. The sulfenyl group can be selectively removed under mild conditions, allowing for the controlled assembly of peptides. The molecular targets include the amino groups of amino acids and peptides, and the pathways involved are those related to peptide bond formation and cleavage.
Comparación Con Compuestos Similares
- N-(2-Nitrophenylsulfenyl)-L-alanine (dicyclohexylammonium) salt
- N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt
- N-(2-Nitrophenylsulfenyl)-L-valine (dicyclohexylammonium) salt
Comparison: N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt is unique due to the presence of the tyrosine residue, which contains a phenolic hydroxyl group. This additional functional group provides unique reactivity and binding properties compared to other N-sulfenylated amino acids. For example, N-(2-Nitrophenylsulfenyl)-L-alanine lacks the phenolic hydroxyl group, making it less reactive in certain biochemical assays. Similarly, N-(2-Nitrophenylsulfenyl)-L-serine and N-(2-Nitrophenylsulfenyl)-L-valine have different side chains, which influence their solubility and reactivity.
Propiedades
Fórmula molecular |
C27H37N3O5S |
|---|---|
Peso molecular |
515.7 g/mol |
Nombre IUPAC |
dicyclohexylazanium;(2S)-3-(4-hydroxyphenyl)-2-[(2-nitrophenyl)sulfanylamino]propanoate |
InChI |
InChI=1S/C15H14N2O5S.C12H23N/c18-11-7-5-10(6-8-11)9-12(15(19)20)16-23-14-4-2-1-3-13(14)17(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-8,12,16,18H,9H2,(H,19,20);11-13H,1-10H2/t12-;/m0./s1 |
Clave InChI |
YDRHRXMLHGDAIL-YDALLXLXSA-N |
SMILES isomérico |
C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CC2=CC=C(C=C2)O)C(=O)[O-] |
SMILES canónico |
C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC2=CC=C(C=C2)O)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




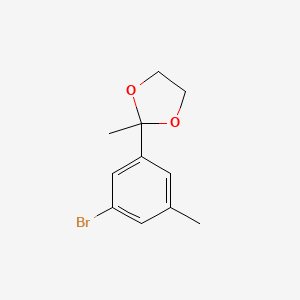
![N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide](/img/structure/B14757120.png)
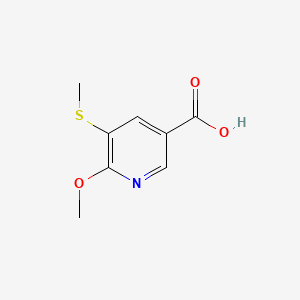
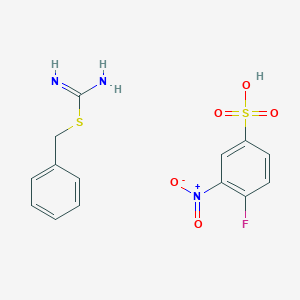


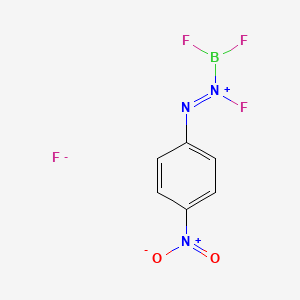
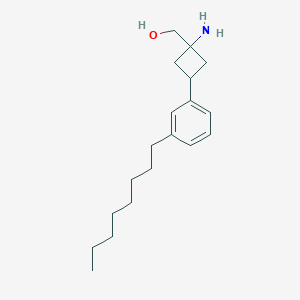
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)
